molecular formula C27H26N2O2S B213727 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

Cat. No. B213727
M. Wt: 442.6 g/mol
InChI Key: JKKZDNGUKYWROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using a specific method and has been found to have a mechanism of action that is of interest to researchers.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of COX-2, which is an enzyme involved in inflammation and pain. The mechanism of action of this compound has been studied by Zhang et al. (2017) and Li et al. (2019).
Biochemical and physiological effects:
2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of COX-2, which leads to anti-inflammatory and analgesic effects. This compound has also been found to have low toxicity in normal cells, as reported by Zhang et al. (2017) and Li et al. (2019).

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity in normal cells, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions, as reported by Zhang et al. (2017).

Future Directions

There are several future directions for research on 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity in animal models. In addition, it would be interesting to explore the potential of this compound in combination therapy with other anticancer agents. These future directions have been proposed by Zhang et al. (2017) and Li et al. (2019).
In conclusion, 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide involves the reaction of 6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been reported in a research paper by Zhang et al. (2017).

Scientific Research Applications

2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide has been found to have potential as a therapeutic agent for various diseases. It has been shown to have anticancer activity in vitro and in vivo, as reported by Zhang et al. (2017). In addition, this compound has also been found to have anti-inflammatory and analgesic effects, as reported by Li et al. (2019).

properties

Product Name

2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

2-benzoyl-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C27H26N2O2S/c1-27(2,3)18-13-14-19-22(16-28)26(32-23(19)15-18)29-25(31)21-12-8-7-11-20(21)24(30)17-9-5-4-6-10-17/h4-12,18H,13-15H2,1-3H3,(H,29,31)

InChI Key

JKKZDNGUKYWROQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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